molecular formula C11H8FNO B13179281 4-Fluoro-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile

4-Fluoro-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile

Katalognummer: B13179281
Molekulargewicht: 189.19 g/mol
InChI-Schlüssel: PNWREVRYFIBOMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Fluoro-2,3-dihydrospiro[indene-1,2’-oxirane]-3’-carbonitrile is a synthetic organic compound characterized by its unique spirocyclic structure. This compound features a fluorine atom, an oxirane ring, and a carbonitrile group, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2,3-dihydrospiro[indene-1,2’-oxirane]-3’-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Indene Derivative: The initial step involves the synthesis of an indene derivative through a cyclization reaction.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.

    Formation of the Oxirane Ring: The oxirane ring is formed through an epoxidation reaction using peracids like m-chloroperbenzoic acid (m-CPBA).

    Introduction of the Carbonitrile Group:

Industrial Production Methods

Industrial production of 4-Fluoro-2,3-dihydrospiro[indene-1,2’-oxirane]-3’-carbonitrile follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-Fluoro-2,3-dihydrospiro[indene-1,2’-oxirane]-3’-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonitrile group to primary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under mild conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

4-Fluoro-2,3-dihydrospiro[indene-1,2’-oxirane]-3’-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of 4-Fluoro-2,3-dihydrospiro[indene-1,2’-oxirane]-3’-carbonitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

4-Fluoro-2,3-dihydrospiro[indene-1,2’-oxirane]-3’-carbonitrile can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: 4-Fluoro-2,3-dihydrospiro[indene-1,3’-piperidine], 4-Fluoro-2,3-dihydrospiro[indene-1,3’-pyrrolidine].

Eigenschaften

Molekularformel

C11H8FNO

Molekulargewicht

189.19 g/mol

IUPAC-Name

7-fluorospiro[1,2-dihydroindene-3,3'-oxirane]-2'-carbonitrile

InChI

InChI=1S/C11H8FNO/c12-9-3-1-2-8-7(9)4-5-11(8)10(6-13)14-11/h1-3,10H,4-5H2

InChI-Schlüssel

PNWREVRYFIBOMK-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(C(O2)C#N)C3=C1C(=CC=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.